molecular formula C24H48O7 B13427304 D-Glucitol monostearate CAS No. 26836-47-5

D-Glucitol monostearate

Cat. No.: B13427304
CAS No.: 26836-47-5
M. Wt: 448.6 g/mol
InChI Key: KEFRSFBGIAUBNZ-CBJLPSGESA-N
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Description

D-Glucitol monostearate, also known as sorbitan monostearate, is a non-ionic surfactant derived from the esterification of D-glucitol (sorbitol) with stearic acid. It is widely used in various industries due to its emulsifying, stabilizing, and surfactant properties. This compound is particularly valued in the food, pharmaceutical, and cosmetic industries for its ability to improve texture, stability, and shelf life of products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucitol monostearate typically involves the esterification of D-glucitol with stearic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete esterification. The product is then purified by washing with water and drying under reduced pressure .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for large-scale production. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures high yield and purity of the final product. Additionally, the use of enzymatic catalysts, such as lipases, has been explored to achieve more environmentally friendly and energy-efficient production methods .

Chemical Reactions Analysis

Types of Reactions

D-Glucitol monostearate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in D-glucitol can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester bond can be reduced to form the corresponding alcohol and fatty acid.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, fatty acids.

    Substitution: Amides, thioesters.

Scientific Research Applications

D-Glucitol monostearate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Glucitol monostearate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, stabilizing the interface and preventing phase separation. This property is particularly useful in drug delivery systems, where it helps to encapsulate and protect active ingredients, enhancing their stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Glucitol monostearate is unique due to its specific fatty acid composition, which provides distinct emulsifying and stabilizing properties. Compared to other sorbitan esters, it offers better stability and compatibility with a wide range of formulations, making it a versatile ingredient in various applications .

Properties

CAS No.

26836-47-5

Molecular Formula

C24H48O7

Molecular Weight

448.6 g/mol

IUPAC Name

[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] octadecanoate

InChI

InChI=1S/C24H48O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(28)31-19-21(27)24(30)23(29)20(26)18-25/h20-21,23-27,29-30H,2-19H2,1H3/t20-,21+,23-,24-/m1/s1

InChI Key

KEFRSFBGIAUBNZ-CBJLPSGESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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